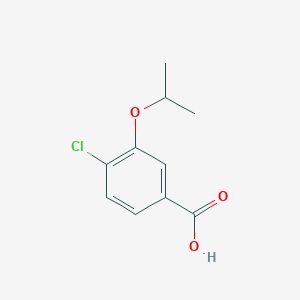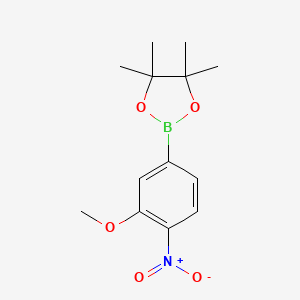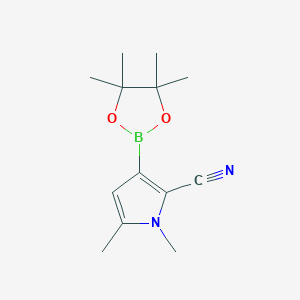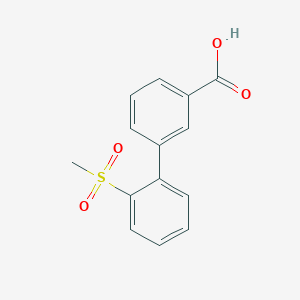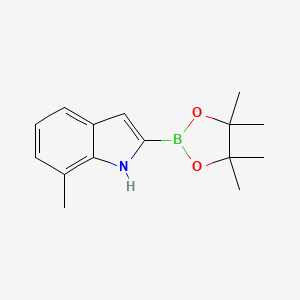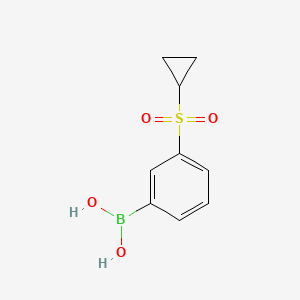
2-(4-Carboxyphenyl)-4-fluorobenzoic acid
描述
2-(4-Carboxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a carboxyl group and a fluorine atom, making it a versatile molecule in various chemical reactions and applications
作用机制
Target of Action
It’s known that carboxyphenyl compounds often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
Carboxyphenyl compounds are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The fluorine atom in the compound could potentially enhance its binding affinity or selectivity towards its targets.
Biochemical Pathways
Carboxyphenyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and ion channel regulation .
Result of Action
Based on the known effects of similar carboxyphenyl compounds, it could potentially modulate cellular signaling, enzyme activity, or ion channel function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .
生化分析
Biochemical Properties
It is known that similar compounds play roles in biochemical reactions . For instance, 4-Carboxyphenylboronic Acid is involved in Suzuki-Miyaura cross-coupling reactions .
Cellular Effects
Research suggests that similar compounds can influence cellular processes . For example, it was found that nitric oxide (NO), which can be scavenged by 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, plays a role in root apical meristem defects and growth inhibition .
Molecular Mechanism
Similar compounds have been shown to interact with biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been used in laboratory settings for various purposes .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid typically involves the introduction of a carboxyl group and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts acylation followed by fluorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification steps are crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4-Carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
科学研究应用
2-(4-Carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
相似化合物的比较
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
4-Fluorobenzoic acid: Lacks the carboxyl group on the benzene ring.
4-Carboxyphenylacetic acid: Contains an acetic acid group instead of a fluorine atom.
Uniqueness
2-(4-Carboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it useful in a variety of applications that require both reactivity and stability.
属性
IUPAC Name |
2-(4-carboxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMDALQCHUWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689916 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-01-4 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



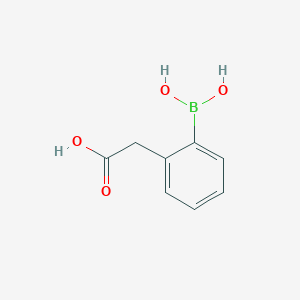
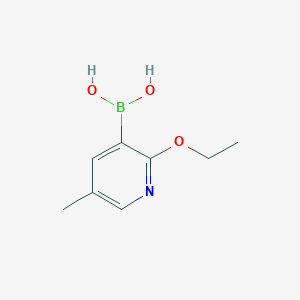
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
